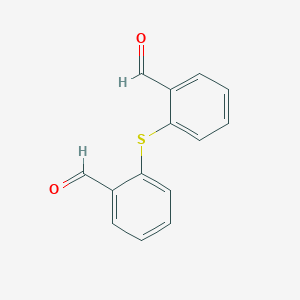
Benzaldehyde, 2,2'-thiobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,2’-thiobis- is an organic compound with the molecular formula C14H10O2S. It consists of two benzaldehyde units connected by a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with sulfur dichloride in the presence of a base. The reaction typically occurs under mild conditions, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of Benzaldehyde, 2,2’-thiobis- often involves the chlorination of toluene followed by hydrolysis. This method is efficient and yields high purity products. The process includes the following steps:
- Chlorination of toluene to produce benzyl chloride.
- Hydrolysis of benzyl chloride to form benzaldehyde.
- Reaction of benzaldehyde with sulfur dichloride to produce Benzaldehyde, 2,2’-thiobis- .
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde, 2,2’-thiobis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,2’-thiobis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2,2’-thiobis- involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, leading to the formation of stable adducts. This interaction can disrupt normal cellular functions and lead to various biological effects. The compound’s ability to inhibit certain enzymes and pathways makes it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and a formyl group.
Benzyl Alcohol: An aromatic alcohol derived from benzaldehyde.
Benzoic Acid: An aromatic carboxylic acid derived from the oxidation of benzaldehyde.
Uniqueness: Benzaldehyde, 2,2’-thiobis- is unique due to the presence of the sulfur atom connecting two benzaldehyde units. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
549494-75-9 |
|---|---|
Molekularformel |
C14H10O2S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
2-(2-formylphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C14H10O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H |
InChI-Schlüssel |
DGXNWHMVBILLSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
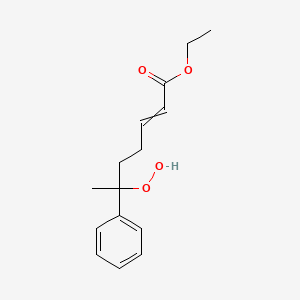
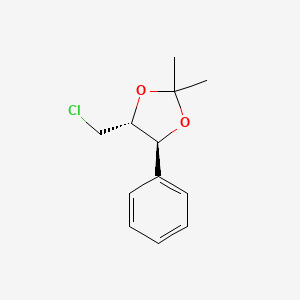

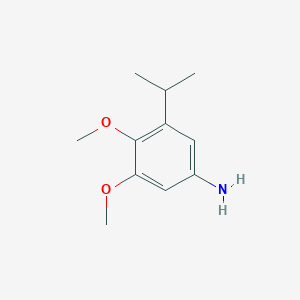

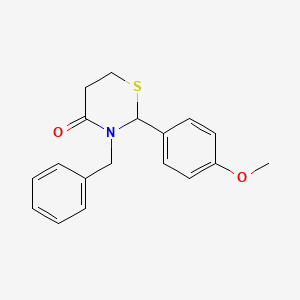

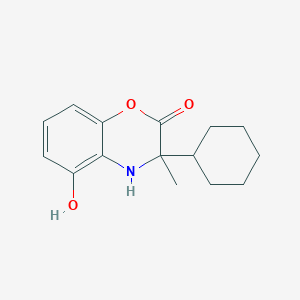
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)

![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
